molecular formula C10H16N2O3S B1334465 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS No. 6837-92-9

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

Cat. No. B1334465
CAS RN: 6837-92-9
M. Wt: 244.31 g/mol
InChI Key: RTALNXDPLAIQCQ-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide, also known as AC-42, is a sulfonamide-based compound. It has a molecular weight of 244.31 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide . Its InChI code is 1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 171-172°C . It is stored at room temperature . The compound is a powder .

Scientific Research Applications

Proteomics Research

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: is utilized in proteomics research due to its potential in protein modification and peptide synthesis. Its unique structure allows for selective binding to proteins, which can be useful in identifying protein-protein interactions and understanding protein functions within cellular processes .

Drug Development

This compound has shown promise as an intermediate in the synthesis of pharmaceuticals. Its sulfonamide group is a common moiety in many drugs, suggesting its use in creating novel therapeutic agents, particularly in targeting diseases where sulfonamide derivatives are effective .

Chemical Synthesis

In synthetic chemistry, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide can act as a building block for complex molecules. Its amine group is a versatile handle for further chemical reactions, making it a valuable compound for constructing a variety of chemical structures .

Biological Studies

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and inhibition. It could be used to design inhibitors for enzymes where the sulfonamide group plays a crucial role in the interaction with the active site .

Material Science

Due to its stability and reactive functional groups, 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide may be used in the development of new materials, such as polymers or coatings, where the incorporation of a sulfonamide group could impart desirable properties .

Analytical Chemistry

As an analytical reagent, this compound could be employed in developing new methods for detecting or quantifying biological or chemical substances. Its specificity and reactivity make it suitable for use in chromatography or spectrometry-based techniques .

Environmental Science

In environmental science, the compound’s reactivity with various pollutants could be explored for potential use in environmental remediation techniques, such as the degradation of harmful substances or the detoxification of industrial waste .

Agricultural Chemistry

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide: might find applications in agriculture, particularly in the synthesis of new pesticides or herbicides. Its structural features could be leveraged to develop compounds with specific modes of action against agricultural pests .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTALNXDPLAIQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397650
Record name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide

CAS RN

6837-92-9
Record name 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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